Cas no 51281-81-3 (methyl 2-(2-acetyl-3-hydroxyphenyl)acetate)

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate structure
51281-81-3 structure
Product Name:methyl 2-(2-acetyl-3-hydroxyphenyl)acetate
CAS No:51281-81-3
MF:C11H12O4
MW:208.210583686829
MDL:MFCD24717794
CID:3369935
PubChem ID:86221035
Update Time:2025-04-21

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • BENZENEACETIC ACID, 2-ACETYL-3-HYDROXY-, METHYL ESTER
    • methyl 2-(2-acetyl-3-hydroxyphenyl)acetate
    • methyl 2-acetyl-3-hydroxybenzeneacetate
    • 989-542-5
    • 51281-81-3
    • BCA28181
    • EN300-9553041
    • MDL: MFCD24717794
    • Inchi: 1S/C11H12O4/c1-7(12)11-8(6-10(14)15-2)4-3-5-9(11)13/h3-5,13H,6H2,1-2H3
    • InChI Key: GXKSGBSCGMMFPX-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(CC(=O)OC)=C1C(C)=O

Computed Properties

  • Exact Mass: 208.07355886Da
  • Monoisotopic Mass: 208.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6Ų

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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Enamine
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Enamine
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$1357.0 2023-09-01
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